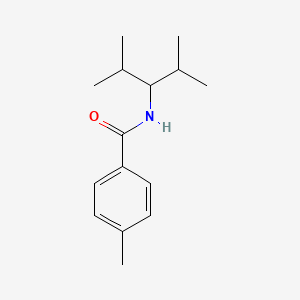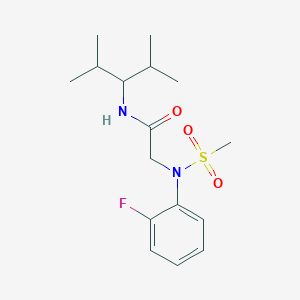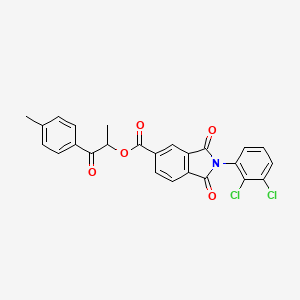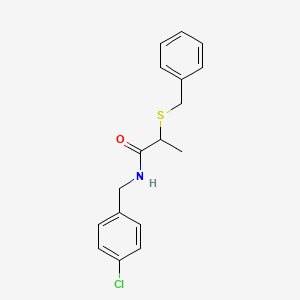![molecular formula C18H21FO3 B3936997 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as F-18 FES, is a radiopharmaceutical compound that is used in medical imaging to detect estrogen receptor-positive tumors. It is a fluorine-18 labeled derivative of 17beta-estradiol, which is a natural hormone that binds to estrogen receptors in the body. F-18 FES has been extensively studied for its potential applications in breast cancer diagnosis and treatment.
Mechanism of Action
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES binds to estrogen receptors in the body, which are overexpressed in estrogen receptor-positive breast cancer cells. This binding allows for the visualization of these cells using PET imaging. 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has a high affinity for estrogen receptors, which allows for the detection of even small tumors.
Biochemical and Physiological Effects:
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has minimal biochemical and physiological effects on the body. It is rapidly cleared from the bloodstream and excreted through the urine. It does not have any known toxic effects and is generally well-tolerated by patients.
Advantages and Limitations for Lab Experiments
The use of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES in PET imaging provides several advantages over traditional imaging methods. It is highly sensitive and specific in detecting estrogen receptor-positive tumors, which allows for earlier detection and more accurate diagnosis. It also allows for the monitoring of treatment effectiveness and the detection of tumor recurrence. However, 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has some limitations, including the need for specialized equipment and expertise, as well as the high cost of production.
Future Directions
There are several potential future directions for research on 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES. One area of focus is the development of new radiopharmaceutical compounds that can target other types of tumors. Another area of interest is the use of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to improve diagnostic accuracy. Additionally, there is ongoing research into the use of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES in the evaluation of other estrogen-related conditions, such as endometrial cancer and osteoporosis. Overall, 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has the potential to revolutionize breast cancer diagnosis and treatment, and ongoing research will continue to explore its many applications in the field of medical imaging.
Scientific Research Applications
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES is primarily used in positron emission tomography (PET) imaging to detect estrogen receptor-positive tumors in breast cancer patients. It has been shown to be highly sensitive and specific in detecting these tumors, which are often associated with a better prognosis and response to hormonal therapy. 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES PET imaging can also be used to monitor the effectiveness of hormonal therapy and to detect tumor recurrence.
properties
IUPAC Name |
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-14-9-10-17(18(13-14)20-2)22-12-6-5-11-21-16-8-4-3-7-15(16)19/h3-4,7-10,13H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGLDHATYZRRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6474045 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3936921.png)
![2-methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B3936929.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)
![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936950.png)
![4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936954.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)

![4-fluoro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3936975.png)

